VU0467154

Übersicht

Beschreibung

VU0467154 is a synthetic organic compound that acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. This receptor is part of the G protein-coupled receptor family and is involved in various physiological processes, including cognitive function and modulation of neurotransmitter release. This compound was initially developed by Vanderbilt University and has shown potential therapeutic applications in treating cognitive disorders and schizophrenia .

Wirkmechanismus

Target of Action

The primary target of VU0467154 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor subtype is part of the G protein-coupled receptor family and plays a crucial role in various physiological functions, including cognitive processes .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the M4 mAChR . This means it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This interaction results in an increased response at M4 mAChRs, leading to a range of downstream effects .

Biochemical Pathways

The activation of M4 mAChRs by this compound can influence several biochemical pathways. These include the modulation of N-methyl-D-aspartate subtype of the glutamate receptor (NMDAR) hypofunction , which is thought to underlie many of the symptoms observed in schizophrenia . By enhancing the function of M4 mAChRs, this compound can potentially reverse these abnormalities .

Pharmacokinetics

This compound exhibits suitable pharmacokinetic properties for in vivo dosing . It has been found to be highly brain penetrant, indicating that it can cross the blood-brain barrier effectively . This property is crucial for its action on central nervous system targets like the M4 mAChR .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to produce dose-dependent reductions in preclinical models predictive of antipsychotic-like activity . For instance, it can reverse hyperlocomotion in certain mouse models . Additionally, this compound has been found to enhance performance in preclinical models of associative learning and memory functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds

Biochemische Analyse

Biochemical Properties

“VU0467154” interacts with the M4 muscarinic acetylcholine receptor (mAChR), enhancing the response to acetylcholine . This interaction is characterized by a potentiation effect, with pEC50 values of 7.75, 6.2, and 6 for rat, human, and cynomolgus monkey M4 receptors, respectively .

Cellular Effects

The effects of “this compound” on cells are primarily mediated through its interaction with the M4 mAChR. By potentiating the response to acetylcholine, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding to the M4 mAChR, where it acts as a positive allosteric modulator. This enhances the receptor’s response to acetylcholine, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with dosage. For example, it has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice at doses ranging from 1 to 56.6 mg/kg .

Metabolic Pathways

Given its interaction with the M4 mAChR, it is likely that it influences pathways related to acetylcholine signaling .

Subcellular Localization

Given its interaction with the M4 mAChR, it is likely that it is localized to regions of the cell where this receptor is present .

Vorbereitungsmethoden

The synthesis of VU0467154 involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridazine structure. The synthetic route typically includes the following steps:

Formation of the thieno[2,3-c]pyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as amino, methyl, and carboxamide groups to the core structure.

Final modifications: Attachment of the trifluoromethylsulfonylphenyl group to the core structure.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

VU0467154 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the modulation of muscarinic acetylcholine receptors.

Biology: Investigated for its effects on neurotransmitter release and cognitive function.

Medicine: Potential therapeutic applications in treating cognitive disorders, schizophrenia, and other psychiatric conditions.

Industry: Utilized in research and development for new pharmacological agents targeting the muscarinic acetylcholine receptor subtype M4

Vergleich Mit ähnlichen Verbindungen

VU0467154 is unique in its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. Similar compounds include:

LY2033298: Another positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4.

VU0476406: A closely related compound with similar pharmacological properties but optimized for in vivo studies in non-human primates.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .

Biologische Aktivität

VU0467154 is a potent positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in cognitive enhancement and the treatment of neuropsychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical studies.

Overview of this compound

This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is characterized by its selective modulation of M4 receptors. It enhances the receptor's response to acetylcholine (ACh) without directly activating it. The compound exhibits an EC50 value of 17.7 nM, indicating strong potency in potentiating M4 receptor signaling compared to other known M4 PAMs .

Positive Allosteric Modulation

this compound acts by increasing the efficacy of ACh at the M4 receptor. It does not compete with ACh for binding but rather stabilizes the receptor in an active conformation, enhancing its signaling capabilities. This mechanism is crucial for its cognitive-enhancing effects observed in various animal models .

Pharmacokinetics

In pharmacokinetic studies, this compound demonstrated an elimination half-life of approximately 4.7 hours following a single intraperitoneal (IP) dose of 1 mg/kg in mice. Multiple dosing regimens have shown that steady-state concentrations can be achieved without significant alterations in metabolic clearance .

Cognitive Enhancement

Several studies have evaluated the cognitive-enhancing effects of this compound:

- Memory Acquisition : In a study involving wild-type mice, this compound significantly improved performance in memory tasks, such as cue-mediated conditioned freezing assays. The compound was administered daily over ten days at doses ranging from 0.3 to 10 mg/kg, with notable enhancements observed at 3 mg/kg .

- Reversal of MK-801 Effects : this compound effectively reversed cognitive deficits induced by MK-801, a noncompetitive NMDA antagonist. This suggests its potential utility in treating cognitive impairments associated with schizophrenia and other disorders .

Behavioral Studies

This compound has been shown to modulate various behavioral responses:

- Hyperlocomotion Reversal : The compound successfully reversed amphetamine-induced hyperlocomotion in rats, demonstrating its ability to counteract stimulant-induced behavioral changes .

- Effects on Parkinsonian Models : In hemiparkinsonian rat models, local infusion of this compound into the rostral pedunculopontine nucleus did not significantly affect levodopa-induced dyskinesias (LID), suggesting that while it has cognitive benefits, its role in motor function modulation may be limited .

Comparative Efficacy

The efficacy and selectivity of this compound compared to other M4 PAMs have been documented:

| Compound | EC50 (nM) | Maximal Response (%) | Species Selectivity |

|---|---|---|---|

| This compound | 17.7 | 68 | Rat > Human > Cyno |

| LY2033298 | 646 | 67 | Lower than this compound |

| VU0152100 | 257 | 69 | Lower than this compound |

This table illustrates that this compound possesses superior potency and efficacy compared to other M4 PAMs, making it a valuable candidate for further research and potential clinical applications .

Eigenschaften

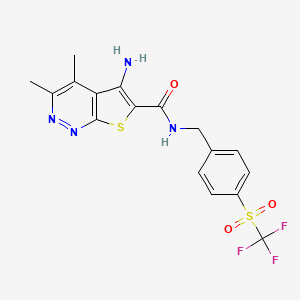

IUPAC Name |

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFKIFLJPECRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.